molecular formula C18H21N5O2 B512378 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 106306-87-0

7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No.: B512378
CAS No.: 106306-87-0
M. Wt: 339.4g/mol
InChI Key: ROWQWDCJHZGBIX-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a benzyl group at position 7, a methyl group at position 3, and a piperidinyl substituent at position 6. This compound belongs to a class of bicyclic purine derivatives that have garnered interest due to their structural similarity to bioactive molecules targeting enzymes such as dipeptidyl peptidase-4 (DPP-4) and other kinases .

Properties

IUPAC Name

7-benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-15-14(16(24)20-18(21)25)23(12-13-8-4-2-5-9-13)17(19-15)22-10-6-3-7-11-22/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWQWDCJHZGBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig coupling reaction, which is used to form the carbon-nitrogen bonds in the compound. This reaction involves the use of palladium catalysts and ligands under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Pharmacological Applications

1. DPP-4 Inhibition and Diabetes Treatment
The primary application of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors enhance the action of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can lower blood glucose levels through several mechanisms:

  • Increased Insulin Secretion : Enhances the secretion of insulin in response to meals.
  • Decreased Glucagon Release : Reduces glucagon levels, which lowers hepatic glucose production.
  • Improved Glucose Uptake : Facilitates glucose uptake in peripheral tissues .

2. Mechanism of Action
The competitive inhibition mechanism of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione indicates that it binds specifically to the active site of DPP-4. This selectivity is crucial for minimizing side effects associated with less specific inhibitors .

Synthesis and Chemical Properties

Synthesis Pathways
The synthesis of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions : Using alkyl halides to introduce the benzyl group.
  • Cyclization Reactions : Forming the piperidine ring through cyclization techniques .

Chemical Properties
The compound has a molecular formula of C18H21N5O2C_{18}H_{21}N_{5}O_{2} and exhibits properties that make it suitable for pharmaceutical formulations. Its solubility and stability under physiological conditions are critical for its effectiveness as a therapeutic agent .

Case Studies and Research Findings

Case Study 1: Efficacy in Animal Models
Research has demonstrated that 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione exhibits significant efficacy in various animal models of diabetes. In studies involving Zucker fatty rats and C57BL/6J mice, the compound showed improved glucose tolerance compared to standard treatments like sitagliptin and saxagliptin .

Case Study 2: Comparative Studies with Other DPP-4 Inhibitors
In comparative studies, this compound has been shown to have a lower IC50 value than other DPP-4 inhibitors, indicating greater potency. For instance, while sitagliptin has an IC50 of approximately 19 nM, 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione demonstrates superior inhibition at lower concentrations .

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in inflammation or pain pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Purine-2,6-dione Derivatives

The purine-2,6-dione scaffold is highly modifiable, with substitutions at positions 3, 7, and 8 significantly altering biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione 7-Benzyl, 3-methyl, 8-piperidinyl Piperidinyl group enhances lipophilicity; potential CNS penetration
Linagliptin (BI1356BS) 7-(2-Butyn-1-yl), 8-[(3R)-3-amino-1-piperidinyl], 1-[(4-methyl-2-quinazolinyl)methyl] DPP-4 inhibitor with high selectivity; molecular weight 472.54 g/mol
Compound 11c () 8-Mercapto, 1-[(tetrahydro-2H-pyran-4-yl)methyl], 3-ethyl Thiol group improves metal-binding capacity; NMR-confirmed structure
Compound 46 () Dihydroxypyrido-pyrazine-1,6-dione core EC50 = 6 nM (potency in target inhibition); bicyclic pyrimidinone derivative
7-Benzyl-3-methyl-8-octylsulfanylpurine-2,6-dione 8-Octylsulfanyl Increased hydrophobicity; potential for membrane interaction

Pharmacokinetic and Pharmacodynamic Insights

  • Potency: Compound 46 (EC50 = 6 nM) demonstrates superior potency compared to bicyclic pyrimidinone derivatives, attributed to its dihydroxypyrido-pyrazine-1,6-dione core . However, 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione lacks direct potency data in the provided evidence.
  • Structural Isosteres : Replacement of the amide group with azoles (e.g., in ) improves metabolic stability, suggesting that the piperidinyl group in the target compound may similarly enhance PK profiles by resisting enzymatic degradation .

Biological Activity

7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the purine family, characterized by a unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is C18H23N5O2C_{18}H_{23}N_{5}O_{2} with a molecular weight of approximately 355.414 g/mol. The structure features a purine core with a benzyl group, a methyl group, and a piperidinyl group, contributing to its biological activity and interaction with various biological macromolecules.

The biological activity of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of enzymes involved in inflammatory pathways and pain signaling, potentially leading to anti-inflammatory and analgesic effects .

1. Anti-inflammatory Effects

Research indicates that 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Properties

The compound has been studied for its analgesic effects. Animal models have demonstrated that administration of this compound results in reduced pain perception, likely through modulation of pain pathways involving specific receptors .

3. Dipeptidyl Peptidase Inhibition

7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione has been shown to inhibit dipeptidyl peptidase (DPP), an enzyme involved in glucose metabolism. This inhibition could have implications for the treatment of type 2 diabetes by enhancing the levels of incretin hormones that regulate insulin secretion .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Inflammation : A study published in Pharmacology Research demonstrated that 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione significantly reduced inflammation in a rat model of arthritis. The results indicated decreased levels of inflammatory markers and improved joint function .
StudyModelKey Findings
Pharmacology ResearchRat arthritis modelSignificant reduction in inflammation markers
Journal of Medicinal ChemistryDiabetic ratsEnhanced insulin secretion via DPP inhibition

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 7-Benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-purine-2,6-dioneSimilar purine coreModerate anti-inflammatory effects
7-Benzyl-3-methyl-8-(4-methylpiperidinyl)-3,7-dihydro-purine-2,6-dioneSimilar substitution patternWeak analgesic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-benzyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions. Aryl halide chemistry, as demonstrated in structurally similar purine derivatives, employs Pd-catalyzed cross-coupling or SNAr reactions for introducing substituents like benzyl or piperidinyl groups . Low-temperature conditions (e.g., −20°C in DMF with NaSH) are critical for stabilizing intermediates, as shown in analogous thiopyrano-pyrazinone syntheses . Optimization of solvent polarity (DMF vs. THF) and base selection (K2CO3 vs. NaH) can improve yields by minimizing side reactions.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity (>95%). Confirm structural identity via LC-MS (ESI+) for molecular weight verification (theoretical m/z: 376.3 for C18H22ClN5O2 analogs) and ¹H/¹³C NMR to resolve benzyl, piperidinyl, and methyl substituents . X-ray crystallography, though challenging for flexible derivatives, can resolve stereochemistry in rigid analogs .

Q. What are the key solubility and stability considerations for in vitro assays?

  • Methodology : Solubility screening in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) is standard. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) via time-dependent HPLC monitoring are essential. For analogs with hydrolytically sensitive groups (e.g., esters), inert atmospheres (N2) are recommended during storage .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. chlorophenyl substitution) affect biological activity?

  • Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., 7-(2-chlorobenzyl) derivatives) and testing against target enzymes (e.g., kinases or phosphodiesterases). For example, replacing benzyl with a 2-chlorophenyl group (as in CAS 305868-07-9) may enhance hydrophobic interactions in enzyme pockets, measured via IC50 shifts in enzymatic assays . Computational docking (AutoDock Vina) can predict binding affinities based on substituent bulk and polarity .

Q. What experimental strategies resolve contradictory data in target identification studies?

  • Methodology : Combine orthogonal approaches:

  • Biochemical : Pull-down assays with immobilized compound and mass spectrometry-based proteomics.
  • Cellular : CRISPR-Cas9 knockout of putative targets to confirm loss of compound efficacy.
  • Pharmacological : Cross-validate with structurally distinct inhibitors to rule off-target effects. For purine derivatives, off-target kinase inhibition is common and requires broad-spectrum kinase profiling .

Q. How can researchers optimize selectivity for specific isoforms of target enzymes (e.g., PDE4 vs. PDE5)?

  • Methodology : Isoform-specific assays using recombinant enzymes (e.g., PDE4B vs. PDE5A) under standardized ATP concentrations. Introduce steric hindrance via bulkier piperidinyl substituents (e.g., 3-amino-piperidine) to exploit isoform-specific active-site geometries. Competitive binding assays with fluorescent probes (e.g., TNP-ATP) quantify displacement efficiency .

Notes

  • Contradictions : and highlight conflicting optimal temperatures for aryl substitution (−20°C vs. 50°C), suggesting substituent-dependent reactivity.
  • Gaps : Limited crystallographic data for flexible purine-dione derivatives complicates conformational analysis .
  • Best Practices : Use deuterated solvents (DMSO-d6) for NMR to avoid signal overlap with labile protons .

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